1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one
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Overview
Description
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrazino[2,1-c][1,4]benzoxazepine core, substituted with multiple functional groups such as chloro, hydroxy, fluoro, and propynyl groups. Its intricate structure makes it an interesting subject for synthetic chemistry and pharmacological studies.
Preparation Methods
The synthesis of 1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one involves several steps, each requiring specific reaction conditions and reagents
Formation of the Core Structure: The core structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors. This step often requires the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization.
Introduction of Substituents: The chloro, hydroxy, fluoro, and propynyl groups are introduced through various substitution reactions. These reactions may involve the use of halogenating agents, hydroxylating agents, fluorinating agents, and alkynylating agents, respectively. Each substitution step requires careful control of reaction conditions to achieve the desired regioselectivity and yield.
Final Coupling: The final step involves the coupling of the substituted pyrazino[2,1-c][1,4]benzoxazepine core with a prop-2-en-1-one moiety. This step may be facilitated by the use of coupling reagents such as palladium catalysts or other transition metal catalysts.
Industrial production methods for this compound would likely involve optimization of each synthetic step to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Addition: The propynyl group can participate in addition reactions with electrophiles, leading to the formation of new C-C bonds.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s pharmacological properties make it a potential candidate for drug development. It may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of kinases or proteases, leading to the disruption of signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-ol: This compound differs by the presence of a hydroxyl group instead of a carbonyl group in the prop-2-en-1-one moiety.
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-amine: This compound differs by the presence of an amino group instead of a carbonyl group in the prop-2-en-1-one moiety.
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-thiol: This compound differs by the presence of a thiol group instead of a carbonyl group in the prop-2-en-1-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological applications.
Properties
Molecular Formula |
C24H22ClFN2O3 |
---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[(4aR)-8-(2-chloro-6-hydroxyphenyl)-7-fluoro-9-prop-1-ynyl-1,2,4,4a,5,11-hexahydropyrazino[2,1-c][1,4]benzoxazepin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H22ClFN2O3/c1-3-6-15-11-16-12-27-9-10-28(20(30)4-2)13-17(27)14-31-24(16)23(26)21(15)22-18(25)7-5-8-19(22)29/h4-5,7-8,11,17,29H,2,9-10,12-14H2,1H3/t17-/m1/s1 |
InChI Key |
CNQOLVBNICGIJB-QGZVFWFLSA-N |
Isomeric SMILES |
CC#CC1=C(C(=C2C(=C1)CN3CCN(C[C@@H]3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O |
Canonical SMILES |
CC#CC1=C(C(=C2C(=C1)CN3CCN(CC3CO2)C(=O)C=C)F)C4=C(C=CC=C4Cl)O |
Origin of Product |
United States |
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